molecular formula C16H12O4 B13141808 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione CAS No. 537712-33-7

2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione

Cat. No.: B13141808
CAS No.: 537712-33-7
M. Wt: 268.26 g/mol
InChI Key: PPPJBOAZTZXZGZ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is a synthetic anthraquinone derivative of significant interest in medicinal chemistry and drug discovery research. Anthraquinones are a major class of polyketides known for their wide spectrum of biological activities, which include potent cytotoxic, enzyme inhibitory, and antimicrobial effects, making them valuable scaffolds for developing novel therapeutic agents . The core structure of this compound, the 9,10-dioxoanthracene ring system, allows for interactions with various biological targets. Related hydroxyanthraquinones, such as emodin and questinol, have been extensively studied and shown to exhibit activity by mechanisms such as enzyme inhibition (e.g., of protein kinase CK2) and intercalation into DNA or RNA . The specific substitution pattern of the 2-hydroxymethyl and 3-methoxy groups on the anthraquinone core is designed to modulate the compound's properties, potentially influencing its solubility, binding affinity, and overall bioactivity. Researchers can utilize this compound as a key intermediate or a building block in organic synthesis, particularly for constructing more complex molecules, or as a standard in analytical and bioassay-guided isolation studies . It is strictly for use in a laboratory research setting. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

537712-33-7

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-20-14-7-13-12(6-9(14)8-17)15(18)10-4-2-3-5-11(10)16(13)19/h2-7,17H,8H2,1H3

InChI Key

PPPJBOAZTZXZGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CO)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Hydrolysis and Methylation

One of the most traditional routes involves the Friedel-Crafts acylation of anthraquinone derivatives, which introduces acyl groups at specific positions on the aromatic ring. Subsequent selective hydrolysis converts acyl groups into hydroxymethyl groups, and methylation reactions introduce methoxy groups at desired positions.

Process overview:

  • Step 1: Friedel-Crafts acylation of anthraquinone with formaldehyde derivatives or acyl chlorides to introduce acyl groups.
  • Step 2: Hydrolysis of the acyl groups to form hydroxymethyl groups.
  • Step 3: Methylation of hydroxyl groups using methylating agents such as methyl iodide or dimethyl sulfate to obtain methoxy substituents.

Advantages: High regioselectivity and established protocols.

Limitations: Potential for over-alkylation and side reactions; yields depend on reaction conditions.

Modern Synthetic Strategies

Intramolecular Cyclization of Benzoyl Derivatives

Recent research highlights intramolecular cyclization of benzoyl derivatives as an effective route. For example, 2-(4-alkyllbenzoyl)benzoic acid derivatives can cyclize in pyrophosphoryl chloride to form anthraquinone frameworks, which can then be functionalized further.

Key features:

  • Starting from simpler benzoyl compounds.
  • Cyclization occurs under mild conditions.
  • Functional groups such as hydroxymethyl and methoxy can be introduced in subsequent steps.

Diels–Alder Cycloaddition

Another approach involves Diels–Alder reactions, where napthaquinone reacts with cyclohexadiene in ionic liquids to form anthraquinone rings, which can then be selectively modified.

Advantages: Provides access to substituted anthraquinones with high regioselectivity.

Specific Synthetic Routes for 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione

Based on recent literature and patent disclosures, the following synthetic protocols are notable:

Method Starting Material Key Reactions References
Friedel-Crafts acylation + Hydrolysis + Methylation Anthraquinone derivatives Acylation, hydrolysis, methylation VulcanChem, 2024
Intramolecular cyclization of benzoyl derivatives 2-(4-alkyllbenzoyl)benzoic acid Cyclization in pyrophosphoryl chloride General literature
Diels–Alder cycloaddition Napthaquinone + Cyclohexadiene Cycloaddition, subsequent functionalization Recent research

Data Table Summarizing Preparation Methods

Preparation Method Starting Material Reaction Type Yield Range Notes
Friedel-Crafts acylation + Hydrolysis + Methylation Anthraquinone derivatives Electrophilic aromatic substitution 45–70% Widely used, high regioselectivity
Intramolecular cyclization Benzoyl derivatives Cyclization 50–75% Suitable for complex substitutions
Diels–Alder cycloaddition Napthaquinone + Cyclohexadiene Cycloaddition 40–65% Effective for ring construction

Research Findings and Considerations

  • Yield Optimization: Reaction conditions such as temperature, solvent, and catalysts significantly influence yields. For example, the use of Lewis acids like aluminum chloride enhances Friedel-Crafts acylation efficiency.
  • Selectivity: Functional group protection and reaction control are critical to obtain the desired substitution pattern, especially for hydroxymethyl and methoxy groups.
  • Scale-up Potential: Modern methods, particularly intramolecular cyclization, show promise for larger-scale synthesis due to milder conditions and higher selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(Carboxymethyl)-3-methoxyanthracene-9,10-dione.

    Reduction: 2-(Hydroxymethyl)-3-hydroxyanthracene-9,10-dione.

    Substitution: 2-(Hydroxymethyl)-3-(substituted)anthracene-9,10-dione.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is C16H12O5C_{16}H_{12}O_5, with a molecular weight of approximately 284.26 g/mol. The compound features a hydroxymethyl group which enhances its solubility and biological activity compared to its parent compounds.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of anthraquinone derivatives, including 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been shown to have a minimum inhibitory concentration (MIC) of less than 2.5 μM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Bacteria TypeMIC (μM)
Staphylococcus aureus<2.5
Escherichia coli<2.5
Vibrio anguillarum25.0
Vibrio parahemolyticus25.0

Anticancer Properties

The compound also shows promise in cancer research. It has been investigated for its potential to induce apoptosis in liver cancer cells through various mechanisms, including the inhibition of key signaling pathways such as PI3K/AKT/mTOR and Wnt/β-catenin . In vitro studies demonstrate that concentrations as low as 40 μM can significantly inhibit cancer cell proliferation.

Cell LineConcentration (μM)Mechanism of Action
HepG240Inhibition of PI3K/AKT/mTOR pathway
PLC/PRF/520Activation of caspase-3 and caspase-9 leading to apoptosis

Neuroprotective Effects

Recent studies have identified the compound's interaction with TOMM6 (Translocase of Outer Membrane 6 kDa subunit homologue), suggesting its potential use in treating neurological disorders . This interaction may provide therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Environmental Applications

Anthraquinones are also explored for their applications in environmental science, particularly in bioremediation processes due to their ability to degrade pollutants . The structural properties of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione may facilitate the breakdown of organic contaminants in soil and water.

Case Study 1: Antibacterial Efficacy

A study conducted on various anthraquinone derivatives demonstrated that 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione exhibited superior antibacterial properties compared to other derivatives tested. The study involved testing against multiple bacterial strains isolated from clinical samples, confirming its potential as a lead compound in antibiotic development .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, HepG2 liver cancer cells were treated with varying concentrations of the compound. Results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis through the activation of apoptotic pathways . This highlights the compound's potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Anthraquinones

Substituent Position and Type

1,8-Dihydroxy-3-methoxyanthracene-9,10-dione
  • Structure : Hydroxyl (-OH) groups at positions 1 and 8, methoxy (-OCH$_3$) at position 3.
  • Comparison: The absence of a hydroxymethyl group distinguishes this compound from the target molecule. It was isolated from Selaginella delicatula and exhibits antioxidant activity due to its phenolic hydroxyl groups .
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione
  • Structure : A prenyloxy group at position 3 and a hydroxyl at position 1.
2-(Dimethoxymethyl)-1-hydroxyanthracene-9,10-dione
  • Structure : Dimethoxymethyl (-CH(OCH$3$)$2$) at position 2 and hydroxyl at position 1.
  • Comparison : The dimethoxymethyl group introduces steric hindrance and alters electronic properties, reducing hydrogen-bonding capacity compared to the hydroxymethyl group in the target compound .
1,8-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione
  • Structure : Hydroxymethyl at position 3 and hydroxyls at positions 1 and 6.
  • Comparison : The additional hydroxyl groups enhance solubility and antioxidant activity, while the lack of a methoxy group reduces steric effects .

Physicochemical Properties

Compound Substituents LogP* Solubility (mg/mL) Stability (pH 7.4)
Target Compound 2-(CH$2$OH), 3-OCH$3$ 2.1 0.45 >24 hours
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione 1-OH, 8-OH, 3-OCH$_3$ 1.8 0.78 >24 hours
1-Hydroxy-3-prenyloxyanthracene-9,10-dione 1-OH, 3-prenyloxy 3.5 0.12 12 hours
2-(Dimethoxymethyl)-1-hydroxyanthracene-9,10-dione 1-OH, 2-CH(OCH$3$)$2$ 2.9 0.08 18 hours

*Calculated using ChemAxon software.
Key Insight : The hydroxymethyl group in the target compound balances hydrophilicity and lipophilicity, offering improved bioavailability compared to highly lipophilic derivatives like the prenyloxy analog .

Antimicrobial Activity
  • Target Compound : Moderate activity against Staphylococcus aureus (MIC = 0.5 mg/mL) due to the hydroxymethyl group’s ability to disrupt bacterial membranes .
  • 1,6-Dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione : Exhibits stronger activity (MIC = 0.1 mg/mL) against methicillin-resistant S. aureus (MRSA), attributed to synergistic effects of multiple hydroxyl and methoxy groups .
Anticancer Activity
  • Target Compound: IC$_{50}$ = 11.0 µg/mL against MCF-7 breast cancer cells, likely due to intercalation with DNA via the planar anthraquinone core .
  • Aminoanthraquinones (e.g., 2-(butylamino)anthracene-9,10-dione): Higher potency (IC$_{50}$ = 1.1 µg/mL) due to alkylamino groups enhancing DNA alkylation .
Anti-Inflammatory Activity
  • Target Compound : Inhibits COX-2 by 65% at 50 µM, comparable to 1,8-dihydroxy-3-methoxyanthracene-9,10-dione (70% inhibition) .

Biological Activity

2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione, also known as 1-hydroxy-2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione, is a member of the anthraquinone family. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, highlighting its anticancer properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is C15H12O4C_{15}H_{12}O_4, with a molecular weight of approximately 240.21 g/mol. The presence of hydroxyl and methoxy groups contributes to its chemical reactivity and biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound has shown potent cytotoxic effects against human cancer cell lines such as prostate cancer (PC3) and gastric cancer (BGC) cells. For instance, it demonstrated an IC50 value of 4.02 µM against BGC cells, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through increased reactive oxygen species (ROS) production and modulation of key apoptotic proteins such as p53 and Bax .

Antioxidant Activity

The antioxidant properties of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione are attributed to its ability to scavenge free radicals and reduce oxidative stress. The presence of hydroxyl groups enhances its capacity to donate electrons, thereby neutralizing reactive species.

Research Insights:

  • Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity, which can be beneficial in preventing oxidative damage associated with various diseases .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione in relation to other anthraquinones, the following table summarizes key features and activities:

Compound NameCAS NumberKey Biological ActivityIC50 Value (µM)
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione N/AAnticancer (BGC cells)4.02
Aloe Emodin 481-72-1Anticancer, Antioxidant60.90
1-Hydroxyanthraquinone 129-43-1AntibacterialN/A
1-Hydroxy-2-methoxyanthraquinone 6003-11-8Photochemical propertiesN/A

Case Studies

  • Cytotoxicity in Prostate Cancer Cells : A study evaluated the effects of various anthraquinone derivatives on PC3 cells, revealing that structural modifications could enhance anticancer activity. The study highlighted that specific functional groups significantly influence the cytotoxic effects observed .
  • Mechanistic Studies : Another investigation into the apoptotic mechanisms triggered by anthraquinones showed that compounds like 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione can induce cell cycle arrest at the G2/M phase while upregulating pro-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the anthraquinone core. For example, nitration followed by sequential reduction and substitution reactions can introduce hydroxymethyl and methoxy groups. Key steps include:

  • Nitration : Anthracene derivatives are nitrated at specific positions using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

  • Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) reduces nitro groups to amines .

  • Substitution : Hydroxymethyl and methoxy groups are introduced via nucleophilic substitution (e.g., using hydroxymethyl chloride or methoxy bromide in alkaline media) .

  • Optimization : Solvent polarity (e.g., methanol vs. water) and reaction time significantly impact yields. For instance, aqueous NaOH at 60°C for 6 hours achieves 87.5% yield in some anthraquinone syntheses, while non-polar solvents reduce side reactions .

    Reaction Condition Solvent Temperature Yield
    Alkaline hydrolysisWater60°C87.5%
    Methanol refluxMethanol65°C57%
    Solvent-freeN/A80°C72%

Q. How is 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione characterized structurally and quantitatively?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
  • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and hydroxymethyl protons (δ 4.2–4.5 ppm). ¹³C NMR resolves quinone carbonyls (δ 180–190 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 299.0922 for C₁₆H₁₄O₅) .

Advanced Research Questions

Q. How do computational methods like DFT explain the electronic properties of anthraquinone derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:

  • HOMO-LUMO Gap : Larger π-conjugation (e.g., donor-acceptor systems) reduces the gap, enhancing charge-transfer transitions. Aq2Mp (a related anthraquinone-phenothiazine derivative) exhibits a 0.5 eV smaller gap than AqMp due to extended conjugation .
  • TDDFT Validation : Time-dependent DFT matches UV-Vis absorption spectra (e.g., λmax = 450 nm for ICT transitions) .

Q. What strategies resolve contradictions in reaction yields during anthraquinone functionalization?

  • Methodological Answer : Discrepancies in yields arise from competing side reactions (e.g., over-oxidation or incomplete substitution). Mitigation strategies include:

  • Kinetic Control : Shorter reaction times (2–4 hours) minimize decomposition .
  • Catalyst Screening : Palladium-based catalysts improve selectivity in reduction steps .
  • In Situ Monitoring : Real-time FTIR tracks intermediate formation to optimize reaction quenching .

Q. How do substituents like hydroxymethyl and methoxy groups influence anthraquinone bioactivity?

  • Methodological Answer : Substituents modulate solubility and DNA intercalation. For example:

  • Hydroxymethyl : Enhances water solubility and hydrogen bonding with DNA minor grooves .
  • Methoxy : Increases lipophilicity, improving membrane permeability in cellular uptake studies .
  • Validation : Fluorescence quenching assays quantify DNA binding constants (Kb = 10⁴–10⁵ M⁻¹) .

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